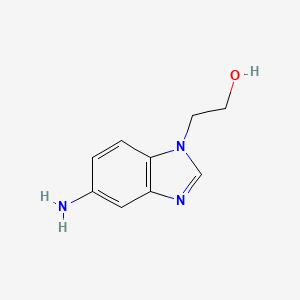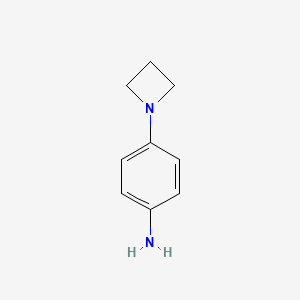![molecular formula C11H13NO3 B2411137 2-[(3-Methylphenyl)formamido]propanoic acid CAS No. 1397001-97-6](/img/structure/B2411137.png)
2-[(3-Methylphenyl)formamido]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3-Methylphenyl)formamido]propanoic acid” is a chemical compound with the CAS Number: 1397001-97-6 . Its IUPAC name is N-(3-methylbenzoyl)alanine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular weight of “this compound” is 207.23 . The InChI code for this compound is 1S/C11H13NO3/c1-7-4-3-5-9(6-7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15) .
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its melting point is between 92-93°C .
Applications De Recherche Scientifique
Bioavailability and Pharmacokinetics : Research has shown that compounds related to 2-[(3-Methylphenyl)formamido]propanoic acid have significant bioavailability and pharmacokinetic properties. For instance, 2-Amino-3-(methylamino)-propanoic acid (BMAA) was found to have high oral bioavailability in primates, which suggests that similar compounds might also exhibit efficient absorption and distribution characteristics (Duncan et al., 1992).
Chemical Synthesis and Catalysis : Studies have demonstrated efficient methods for synthesizing and modifying compounds similar to this compound. For example, enantioselective catalysis has been used for the hydrogenation of related N-formyl dehydroamino esters, achieving high enantioselectivities (Panella et al., 2006).
Natural Product Synthesis and Activity : Certain bromopyrrole alkaloids structurally related to this compound have been isolated from marine sponges and showed antifungal activity. This highlights the potential of such compounds in developing new antifungal agents (Zhu et al., 2016).
Drug Development and Design : The compound methyl (S)-3-amino-3-(3-pyridyl)propanoate, related to this compound, is a key material in synthesizing an orally active antagonist of the platelet fibrinogen receptor. This signifies the potential role of similar compounds in drug development (Zhong et al., 1999).
Peptidology and Drug Design : The study of antifungal tripeptides, which include derivatives of this compound, shows the potential of these compounds in the design of new antifungal drugs. These studies involve computational methods to predict the molecular properties and structures of such peptides (Flores-Holguín et al., 2019).
Stereochemistry and Enantioseparation : The stereochemistry and enantioseparation of isomers of 2-(methylphenyl)propanoic acid, a compound structurally related to this compound, have been studied. This research is crucial for understanding the chiral properties of such compounds, which can significantly impact their biological activity (Jin et al., 2020).
Safety and Hazards
The safety information for “2-[(3-Methylphenyl)formamido]propanoic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-[(3-methylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-4-3-5-9(6-7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDBSQWRBLPDJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411054.png)
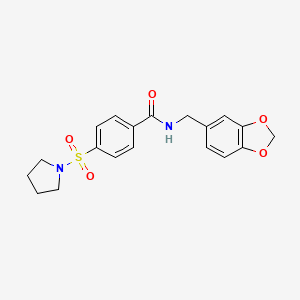
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide](/img/structure/B2411058.png)
![4-benzyl-2-(2-(4-ethoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2411059.png)
![2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide](/img/structure/B2411061.png)
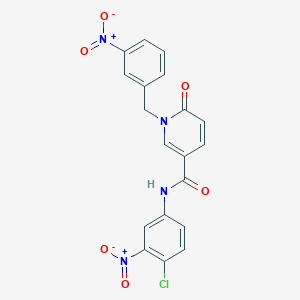
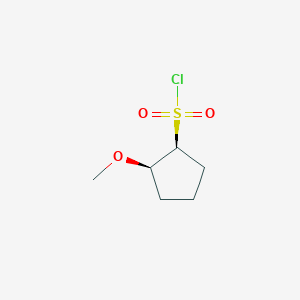
![N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2411066.png)

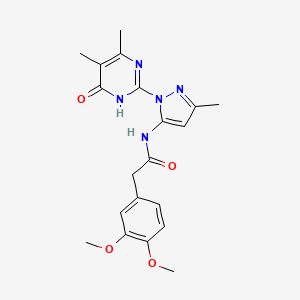
![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2411074.png)
